(3-(Thiophen-3-yl)phenyl)methanamine
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Overview
Description
(3-(Thiophen-3-yl)phenyl)methanamine is an organic compound with the molecular formula C11H11NS. It consists of a phenyl ring substituted with a thiophene ring at the third position and an amine group attached to the methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-3-yl)phenyl)methanamine typically involves the reaction of 3-bromothiophene with phenylboronic acid under Suzuki coupling conditions to form the intermediate (3-thiophen-3-yl)phenyl. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives
Scientific Research Applications
(3-(Thiophen-3-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (3-(Thiophen-3-yl)phenyl)methanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-thiophen-2-ylphenyl)methanamine: Similar structure but with the thiophene ring at the fourth position.
3-thiophenemethylamine: Lacks the phenyl ring, only has the thiophene and amine groups
Uniqueness
(3-(Thiophen-3-yl)phenyl)methanamine is unique due to the specific positioning of the thiophene ring on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(3-thiophen-3-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXQFDNGWGBJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601300 |
Source
|
Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138139-99-8 |
Source
|
Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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